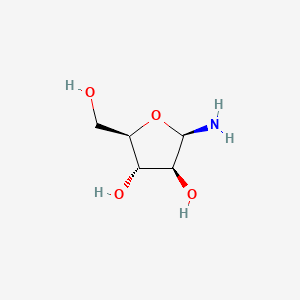
beta-D-Arabinofuranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Arabinofuranosylamine: is a compound that belongs to the class of arabinofuranosyl derivatives These compounds are characterized by the presence of an arabinose sugar moiety in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of beta-D-Arabinofuranosylamine typically involves the conversion of arabinose derivatives. One common method includes the treatment of 1-beta-D-arabinofuranosylcytosine with organic carbonates such as diphenyl carbonate or N,N’-thiocarbonyl-diimidazole . Another method involves the use of hexamethyldisilazane and a C1-C3 acylamide under reduced pressure and heating conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Arabinofuranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arabinofuranosyl derivatives with additional functional groups, while reduction can produce simpler sugar alcohols.
Applications De Recherche Scientifique
Beta-D-Arabinofuranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Biology: The compound is utilized in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: this compound derivatives are investigated for their potential antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of beta-D-Arabinofuranosylamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the reproduction of leukemic cells by interfering with the reduction of cytidylic acid to 2’-deoxycytidylic acid . This inhibition is crucial for its potential use in cancer therapy. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Beta-D-Arabinofuranosylamine can be compared with other similar compounds such as:
9-beta-D-Arabinofuranosyladenine (AraA): Known for its antiviral properties and used in the treatment of herpes infections.
1-beta-D-Arabinofuranosylcytosine (AraC): Widely used in chemotherapy for treating certain types of leukemia.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its significant role in scientific research make it a valuable compound for further exploration.
Propriétés
Numéro CAS |
68331-73-7 |
|---|---|
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-amino-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1 |
Clé InChI |
UUSMORJRYZFLSS-SQOUGZDYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


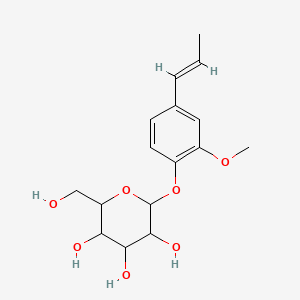
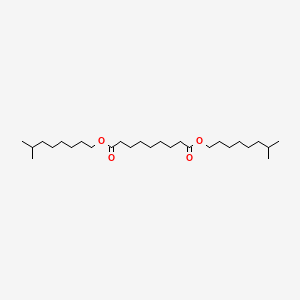





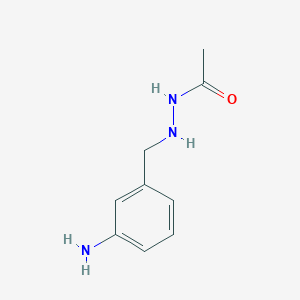

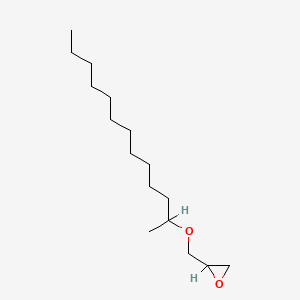
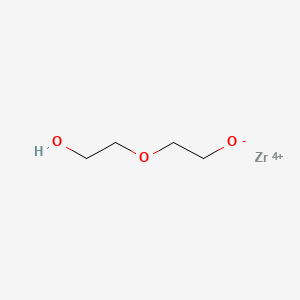
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

